

Tautomerism of 1,3,4-Oxadiazol-2-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,3,4-Oxadiazol-2-ol

Cat. No.: B1258321

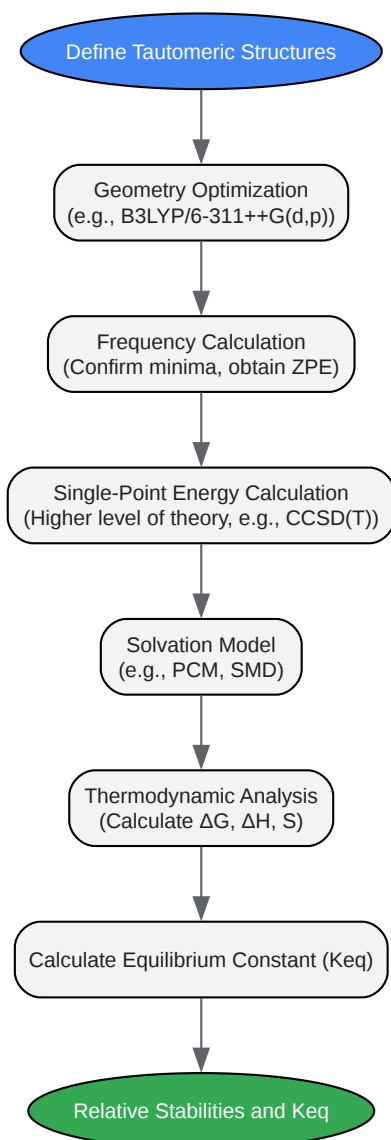
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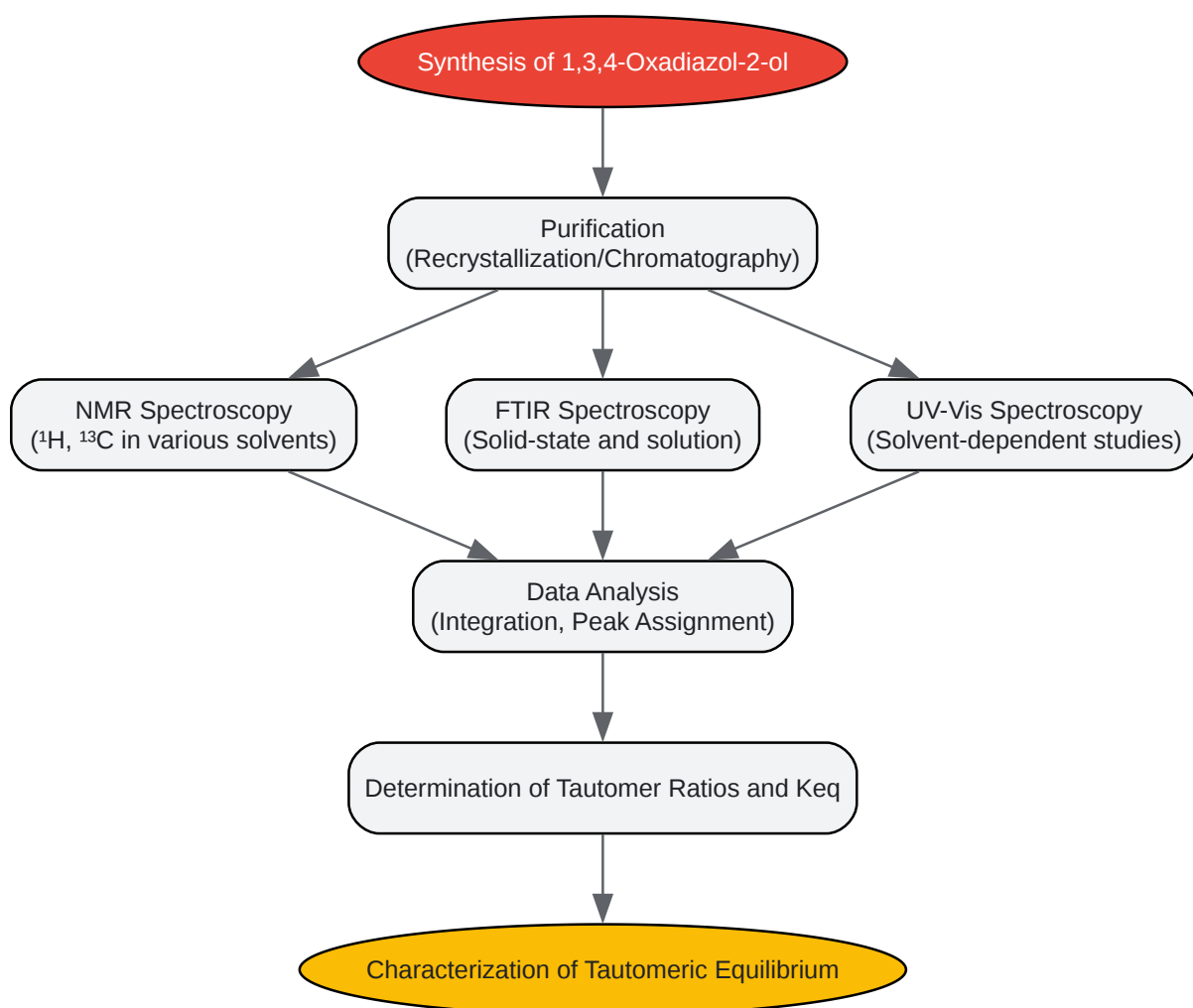
For Researchers, Scientists, and Drug Development Professionals

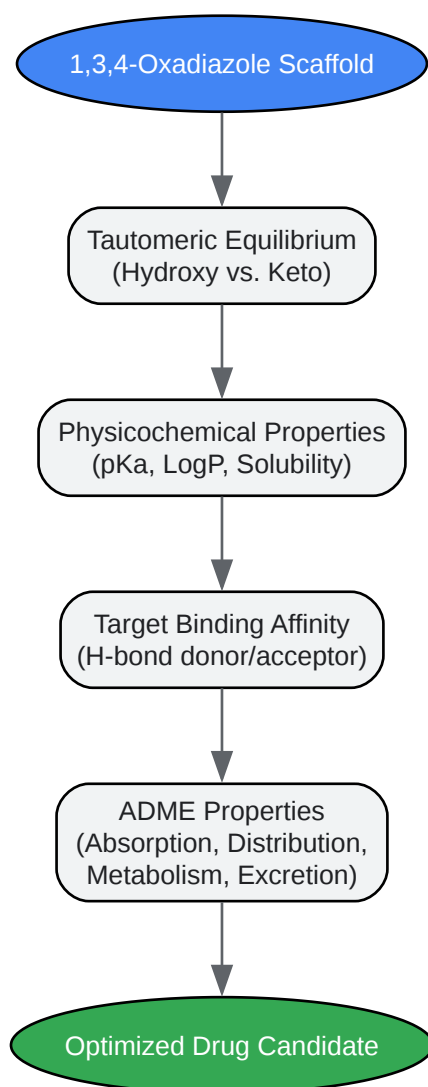
This technical guide provides a comprehensive overview of the tautomerism of **1,3,4-oxadiazol-2-ol**, a crucial aspect for understanding its chemical reactivity, biological activity, and application in drug design. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its tautomeric behavior is paramount for the rational design of novel therapeutics.^{[1][2]}

Introduction to the Tautomerism of 1,3,4-Oxadiazol-2-ol

1,3,4-Oxadiazol-2-ol exists in a tautomeric equilibrium between the hydroxy (enol-like) form and the more stable keto form, 1,3,4-oxadiazol-2(3H)-one. This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 3. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents on the oxadiazole ring.







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References

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